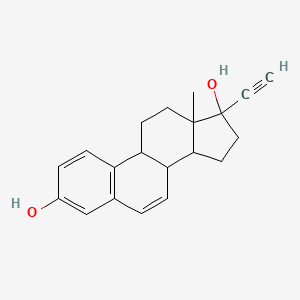
3,5-Dichloro-2-methylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-methylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BCl2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3,5-dichloro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Proton sources (e.g., water, acids) and catalysts (e.g., Pd, Ni) are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds, styrene derivatives.
Protodeboronation: Substituted aromatic compounds.
Applications De Recherche Scientifique
3,5-Dichloro-2-methylphenylboronic acid pinacol ester is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and bioactive molecules.
Medicine: As a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: In the production of advanced materials, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,5-Dichloro-2-methylphenylboronic acid pinacol ester is unique due to its dichloro and methyl substituents, which enhance its reactivity and stability in various chemical reactions. These substituents also influence the electronic properties of the compound, making it suitable for specific applications in organic synthesis .
Propriétés
Formule moléculaire |
C13H17BCl2O2 |
|---|---|
Poids moléculaire |
287.0 g/mol |
Nom IUPAC |
2-(3,5-dichloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Clé InChI |
WRMULRQCBVZGRJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
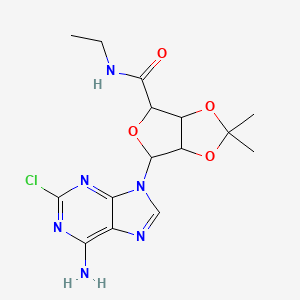
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
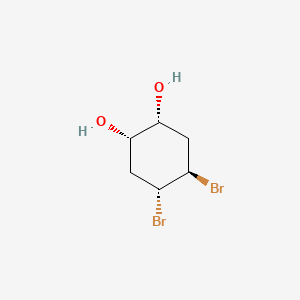
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
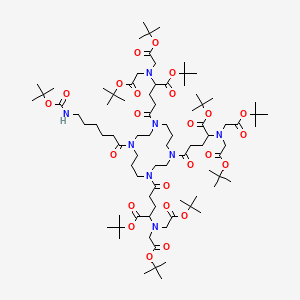

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)
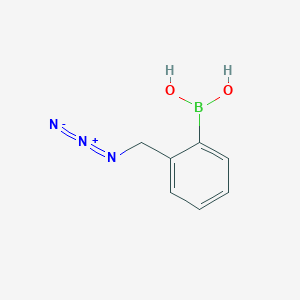
![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
